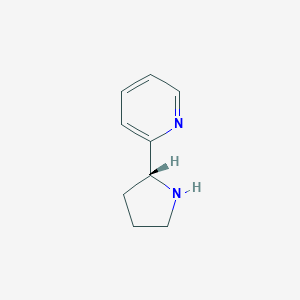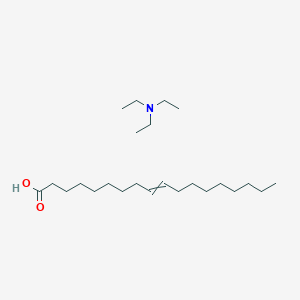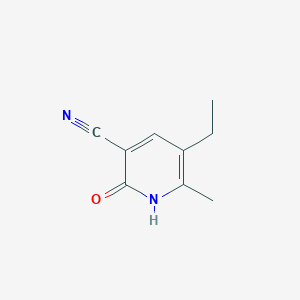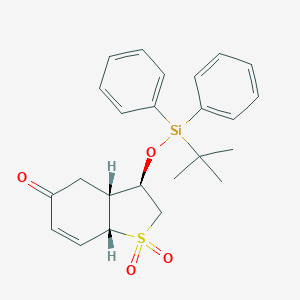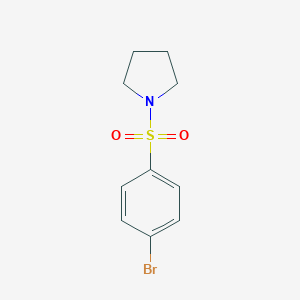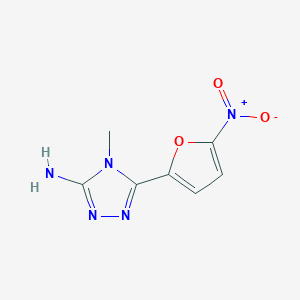
3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole, also known as AMNF, is a synthetic compound that belongs to the s-triazole family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components. These reactive intermediates may cause damage to DNA and other cellular structures, leading to cell death. 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been shown to have a similar mechanism of action to other nitrofurazone derivatives, which are known to be potent antimicrobial agents.
Effets Biochimiques Et Physiologiques
3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial and fungal species, including some that are resistant to other antimicrobial agents. In addition, 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole in lab experiments is its potency as an antimicrobial agent. It has been shown to be effective against a wide range of bacterial and fungal species, making it a useful tool for studying the effects of antimicrobial agents on biological systems. However, one limitation of using 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole is its potential toxicity to cells, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole. One area of interest is the development of new nitrofurazone derivatives that are more potent and less toxic than 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole. Another area of interest is the investigation of the potential use of 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole as a therapeutic agent for the treatment of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole and its effects on cellular components.
Méthodes De Synthèse
3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole can be synthesized by the reaction of 3-amino-4-methyl-5-nitrofurazan with hydrazine hydrate. The resulting product is then treated with acetic anhydride to yield 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole. This synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been shown to have a range of potential applications in scientific research. One of its main uses is as a tool for studying the effects of nitrofurazone derivatives on biological systems. 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been used as a probe to investigate the mechanism of action of nitrofurazone derivatives and to study their biochemical and physiological effects.
Propriétés
Numéro CAS |
10187-86-7 |
|---|---|
Nom du produit |
3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole |
Formule moléculaire |
C7H7N5O3 |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7N5O3/c1-11-6(9-10-7(11)8)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,10) |
Clé InChI |
MYHQFJBXSAMNSD-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



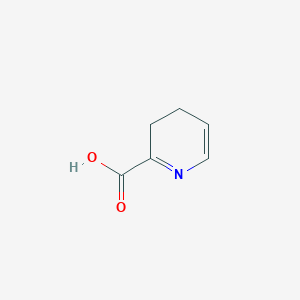
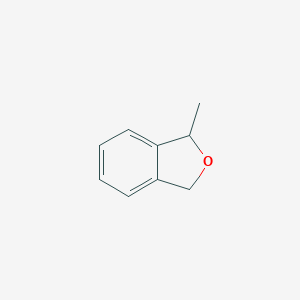
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
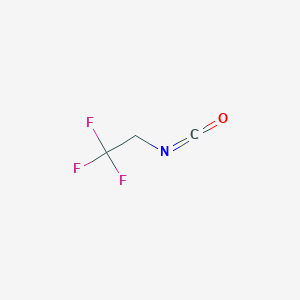
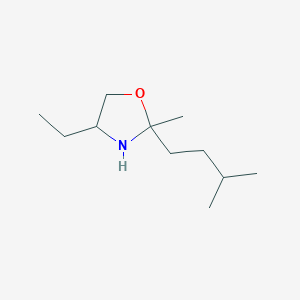
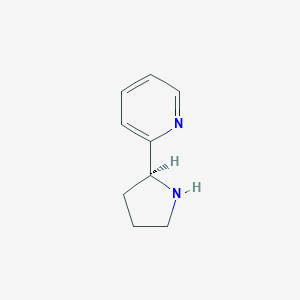
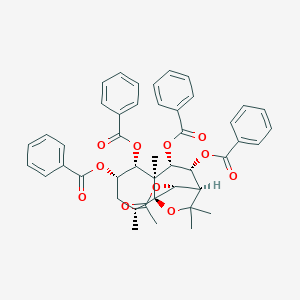
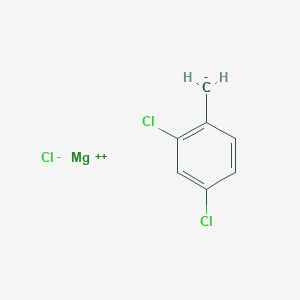
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
